molecular formula C21H21ClO6 B12072448 1-Chloro-2-deoxy-3,4-di-O-toluoyl-D-ribopyranose

1-Chloro-2-deoxy-3,4-di-O-toluoyl-D-ribopyranose

Cat. No.: B12072448
M. Wt: 404.8 g/mol
InChI Key: FEQKTDHYFKUPLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-2-deoxy-3,4-di-O-toluoyl-D-ribopyranose is a synthetic carbohydrate derivative widely used in nucleic acid research. This compound is known for its role as a building block in the synthesis of various nucleoside analogs and carbohydrate-based entities. Its molecular formula is C21H21ClO5, and it has a molecular weight of 388.84 g/mol .

Preparation Methods

The synthesis of 1-Chloro-2-deoxy-3,4-di-O-toluoyl-D-ribopyranose typically involves the following steps:

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The reaction conditions are optimized to ensure high yield and purity.

Chemical Reactions Analysis

1-Chloro-2-deoxy-3,4-di-O-toluoyl-D-ribopyranose undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, hydrochloric acid, and sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-2-deoxy-3,4-di-O-toluoyl-D-ribopyranose is extensively used in scientific research, particularly in the fields of:

    Chemistry: It serves as a precursor for the synthesis of various nucleoside analogs, which are essential in studying nucleic acid chemistry.

    Biology: The compound is used to create modified nucleotides that can be incorporated into DNA or RNA, aiding in the study of genetic processes and molecular biology.

    Medicine: Nucleoside analogs derived from this compound are used in the development of antiviral and anticancer drugs.

    Industry: It is employed in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Chloro-2-deoxy-3,4-di-O-toluoyl-D-ribopyranose involves its incorporation into nucleic acids. The compound acts as a building block for nucleoside analogs, which can interfere with DNA or RNA synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid replication .

Comparison with Similar Compounds

1-Chloro-2-deoxy-3,4-di-O-toluoyl-D-ribopyranose can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and application potential in nucleic acid research and pharmaceutical synthesis.

Properties

IUPAC Name

[2-chloro-2,4,5-trihydroxy-5-(2-methylbenzoyl)oxan-4-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClO6/c1-13-7-3-5-9-15(13)17(23)19(25)11-21(22,27)28-12-20(19,26)18(24)16-10-6-4-8-14(16)2/h3-10,25-27H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQKTDHYFKUPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2(CC(OCC2(C(=O)C3=CC=CC=C3C)O)(O)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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